molecular formula C12H20N4O2 B13581187 tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

Cat. No.: B13581187
M. Wt: 252.31 g/mol
InChI Key: VBKBUGDKAICZAA-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate features an azetidine ring substituted at the 3-position with a 5-amino-1-methylpyrazole moiety and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic processes.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1-methylpyrazol-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-5-10(13)15(4)14-9/h5,8H,6-7,13H2,1-4H3

InChI Key

VBKBUGDKAICZAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves several steps. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods may involve similar steps but optimized for larger scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine derivatives with tert-butyl carboxylate groups are widely utilized in medicinal chemistry and crystallography. Below is a systematic comparison of the target compound with analogs reported in the literature.

Substitution Patterns on the Azetidine Ring

tert-Butyl 3-(5-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Molecular Formula : C₁₁H₁₈N₄O₂.
  • Hydrogen bonding via the 5-amino group is retained .
tert-Butyl 3-Aminoazetidine-1-carboxylate (CAS 193269-78-2)
  • Structure: Direct amino substitution on azetidine.
  • Molecular Formula : C₈H₁₆N₂O₂.
  • Key Features: The primary amino group on azetidine enhances hydrogen-bonding capacity, making it a versatile intermediate for peptide coupling or metal coordination. However, the lack of a heterocyclic substituent limits π-π stacking interactions .
tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8)
  • Structure: Azetidine with aminomethyl substituent.
  • Molecular Formula : C₉H₁₈N₂O₂.
  • Key Features: The aminomethyl group extends the molecule’s flexibility, enabling diverse functionalization.

Functional Group Variations

tert-Butyl 3-(2-Oxoethyl)azetidine-1-carboxylate (CAS 497160-14-2)
  • Structure : Azetidine with 2-oxoethyl substituent.
  • Molecular Formula: C₁₀H₁₇NO₃.
  • Key Features: The ketone group introduces electrophilic reactivity, enabling nucleophilic additions or reductions.
tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)
  • Structure : Difluoro-azetidine with hydroxymethyl group.
  • Molecular Formula: C₁₀H₁₇FNO₃.
  • Key Features : Fluorination increases metabolic stability and electronegativity. The hydroxymethyl group offers a site for further derivatization (e.g., phosphorylation). This contrasts with the target compound’s aromatic pyrazole, which may enhance binding to aromatic residues in proteins .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The target compound’s 5-amino-pyrazole group can act as both donor and acceptor in hydrogen bonds, similar to amino-substituted azetidines (e.g., CAS 193269-78-2) . However, the methyl group at pyrazole N1 may disrupt crystal packing due to steric effects .
  • Solubility : The Boc group improves lipid solubility across all analogs. Compounds with polar substituents (e.g., hydroxymethyl in CAS 1126650-66-5) exhibit higher aqueous solubility than the target compound .
  • Thermal Stability : Fluorinated analogs (e.g., CAS 1083181-23-0) demonstrate enhanced thermal stability due to strong C-F bonds, whereas the target compound’s pyrazole ring may decompose at elevated temperatures .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituent on Azetidine Key Functional Groups Hydrogen Bonding Capacity
Target Compound C₁₄H₂₂N₄O₂ 5-Amino-1-methylpyrazole Amino, Boc High (pyrazole NH₂)
tert-Butyl 3-(5-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate C₁₁H₁₈N₄O₂ 5-Aminopyrazole Amino, Boc High (pyrazole NH₂)
tert-Butyl 3-Aminoazetidine-1-carboxylate (193269-78-2) C₈H₁₆N₂O₂ Amino Primary amino, Boc Moderate (NH₂)
tert-Butyl 3-(2-Oxoethyl)azetidine-1-carboxylate (497160-14-2) C₁₀H₁₇NO₃ 2-Oxoethyl Ketone, Boc Low
tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) C₁₀H₁₇FNO₃ Fluoro, hydroxymethyl Fluorine, hydroxyl, Boc Moderate (OH)

Biological Activity

Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its enzyme inhibition properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl ester group and an azetidine ring, along with a pyrazole moiety. Its molecular formula is C12H18N4O2C_{12}H_{18}N_{4}O_{2} with a molecular weight of approximately 252.31 g/mol . The unique structural characteristics facilitate its interactions with various biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition capabilities. Specifically, it has been shown to inhibit key enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive15
Lipoxygenase (LOX)Non-competitive20

Receptor Binding

The compound also interacts with various receptors, which is crucial for modulating biological responses. Interaction studies have shown that it can form hydrogen bonds and π-π interactions with proteins, enhancing its binding affinity and specificity.

Table 2: Receptor Binding Affinity

Receptor TargetBinding Affinity (Ki)Reference
Adenosine A2A50 nM
Dopamine D275 nM

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group. The results suggest that this compound could be developed into a therapeutic agent for managing inflammatory diseases.

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of the compound against various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-231 (Breast)10Apoptosis induction
Hs578T (Breast)15Cell cycle arrest

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with carbonyl compounds to generate the 1-methyl-5-amino-pyrazole core. For example, hydrazine reacts with β-keto esters under acidic conditions .

Azetidine Ring Construction : Cyclization reactions (e.g., nucleophilic substitution or ring-closing metathesis) using precursors like 3-azidopropylamines or epoxides .

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via esterification with Boc anhydride under basic conditions (e.g., DMAP, DCM) .

Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the pyrazole and azetidine moieties if pre-functionalized intermediates are used .

Q. Key Considerations :

  • Solvent choice (DMF or THF) affects reaction efficiency.
  • Catalyst selection (e.g., Pd(PPh₃)₄) impacts cross-coupling yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituents on the pyrazole and azetidine rings. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for the azetidine ring protons.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 282.2 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine absolute configuration and hydrogen-bonding patterns in crystalline forms .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying reaction conditions?

Critical parameters include:

Factor Impact Example
Catalyst Loading Higher Pd concentrations (1–5 mol%) improve cross-coupling efficiency but risk side reactions .Suzuki reaction yield increases from 45% to 72% with 3 mol% Pd .
Solvent Polarity Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps .Azetidine ring closure in DMF achieves 85% yield vs. 60% in THF .
Temperature Lower temps (0–25°C) stabilize intermediates; higher temps (80–100°C) accelerate slow steps .Boc protection at 0°C reduces epimerization .
Purification Chromatography (silica gel, reverse-phase) isolates pure product; recrystallization improves crystallinity .

Contradiction Alert : Excessive heating during Boc deprotection (e.g., with TFA) may degrade the azetidine ring. Alternative methods (e.g., HCl/dioxane) are recommended .

Q. What strategies resolve contradictory NMR data arising from dynamic molecular behavior?

  • Variable-Temperature NMR : Detects tautomerism or ring puckering. For example, azetidine chair-flip dynamics broaden signals at 25°C but resolve at −40°C .
  • Deuteration Studies : Exchangeable protons (e.g., NH₂) disappear upon D₂O shake, confirming assignment .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and correlate with observed splitting patterns .

Q. How does this compound’s structure confer unique biological activity compared to analogs?

Structural Feature Biological Implication Reference
1-Methylpyrazole Enhances metabolic stability by blocking CYP450-mediated oxidation .
Azetidine Ring Rigidifies the scaffold, improving target binding (e.g., kinase inhibition) .
Boc Protection Increases solubility in organic solvents for cell-penetration studies .

Case Study : In vitro assays show IC₅₀ = 1.2 µM against JAK2 kinase, outperforming non-methylated analogs (IC₅₀ = 8.7 µM) due to steric shielding of the amino group .

Q. What methodologies evaluate its potential as a bioactive molecule?

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence polarization assays measure binding to targets (e.g., kinases) .
    • Cell Viability : MTT assays assess cytotoxicity in cancer lines (e.g., HCT-116) .
  • In Silico Studies :
    • Molecular Docking (AutoDock Vina) : Predicts binding modes to receptors .
    • ADMET Prediction (SwissADME) : Estimates pharmacokinetic properties .
  • In Vivo Models :
    • Xenograft Studies : Evaluate antitumor efficacy in nude mice .

Data Conflict Example : Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvation effects—explicit solvent MD simulations reconcile these .

Q. How should this compound be stored to ensure stability?

  • Conditions : Store at RT in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyrazole ring .
  • Solubility : Dissolve in anhydrous DMSO (20 mg/mL) for biological assays; avoid aqueous buffers unless freshly prepared .

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